4-Ethoxy-3-methoxybenzamide
Description
4-Ethoxy-3-methoxybenzamide is a substituted benzamide derivative featuring ethoxy (-OCH₂CH₃) and methoxy (-OCH₃) groups at the 4- and 3-positions of the benzamide scaffold, respectively. Its molecular formula is C₁₀H₁₃NO₃ (molecular weight: 195.21 g/mol). The compound is structurally characterized by an amide functional group (-CONH₂) attached to a benzene ring substituted with alkoxy groups.
Properties
Molecular Formula |
C10H13NO3 |
|---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
4-ethoxy-3-methoxybenzamide |
InChI |
InChI=1S/C10H13NO3/c1-3-14-8-5-4-7(10(11)12)6-9(8)13-2/h4-6H,3H2,1-2H3,(H2,11,12) |
InChI Key |
RFLPEYQGCPOWNA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxy-3-methoxybenzamide typically involves the reaction of 4-ethoxy-3-methoxybenzoic acid with an amine derivative. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is conducted under mild conditions, often at room temperature, to yield the desired benzamide .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increases the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Ethoxy-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are employed.
Major Products Formed:
Oxidation: 4-Ethoxy-3-methoxybenzoic acid or 4-ethoxy-3-methoxybenzaldehyde.
Reduction: 4-Ethoxy-3-methoxyaniline.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-3-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-3-methoxybenzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of poly (ADP-ribose) polymerase, which plays a role in DNA repair and cell death pathways . This inhibition can result in the modulation of cellular processes and has potential therapeutic implications.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
4-Methoxybenzamide (C₈H₉NO₂)
- Molecular Weight : 151.17 g/mol.
- Melting Point : 164–167°C .
- Solubility : Soluble in alcohol, slightly soluble in ether, and sparingly soluble in cold water .
- Key Differences : Lacks the ethoxy group at the 4-position, resulting in reduced steric bulk and lower lipophilicity compared to 4-ethoxy-3-methoxybenzamide. This simplification often correlates with higher crystallinity and melting points in methoxy derivatives .
3-Hydroxy-4-methoxy-N,N-dimethylbenzamide (C₁₀H₁₃NO₃)
- Molecular Weight : 195.21 g/mol (same as this compound).
- Functional Groups : Hydroxyl (-OH) at the 3-position and dimethylamide (-N(CH₃)₂) instead of a primary amide.
- Implications: The hydroxyl group enhances hydrogen-bonding capacity, increasing aqueous solubility relative to alkoxy-substituted analogs.
N-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-4-ethoxy-3-methoxybenzamide (C₂₁H₂₈N₂O₄)
- Molecular Weight : 372.46 g/mol.
- This modification enhances solubility in acidic aqueous environments and expands pharmacological relevance (e.g., membrane permeability, receptor targeting) .
4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide (C₁₆H₁₈N₂O₂)
- Functional Groups: Amino (-NH₂) and benzyloxy (-OCH₂C₆H₅) substituents.
Data Table: Key Properties of Compared Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Profile | Notable Functional Groups |
|---|---|---|---|---|---|
| This compound | C₁₀H₁₃NO₃ | 195.21 | Not Reported | Moderate in ethanol, DMSO | Ethoxy, Methoxy, Primary Amide |
| 4-Methoxybenzamide | C₈H₉NO₂ | 151.17 | 164–167 | Soluble in alcohol, sparingly in water | Methoxy, Primary Amide |
| 3-Hydroxy-4-methoxy-N,N-dimethylbenzamide | C₁₀H₁₃NO₃ | 195.21 | Not Reported | High in polar solvents | Hydroxyl, Methoxy, Dimethylamide |
| N-[[4-[2-(Dimethylamino)ethoxy]phenyl]methyl]-4-ethoxy-3-methoxybenzamide | C₂₁H₂₈N₂O₄ | 372.46 | Not Reported | Soluble in DMSO, acidic buffers | Ethoxy, Methoxy, Dimethylaminoethoxy |
Coordination Chemistry
- 4-Methoxybenzamide Derivatives : Form octahedral metal complexes (e.g., Mn(II), Cu(II)) with a 1:2 (metal:ligand) stoichiometry. These complexes exhibit antimicrobial and catalytic properties, driven by the electron-donating methoxy group .
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